molecular formula C15H19NO3 B13693593 6-(Cbz-amino)-1-oxaspiro[2.5]octane

6-(Cbz-amino)-1-oxaspiro[2.5]octane

Cat. No.: B13693593
M. Wt: 261.32 g/mol
InChI Key: JTCNBIAQXNIGKZ-UHFFFAOYSA-N
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Description

6-(Cbz-amino)-1-oxaspiro[25]octane is a chemical compound that features a spirocyclic structure with a benzyl carbamate (Cbz) protecting group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cbz-amino)-1-oxaspiro[2.5]octane typically involves the protection of an amino group with a benzyl carbamate (Cbz) group. One common method for synthesizing such compounds involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and immobilized catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Cbz-amino)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(Cbz-amino)-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cbz-amino)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The benzyl carbamate (Cbz) group serves as a protecting group, allowing the compound to participate in various chemical reactions without unwanted side reactions. The spirocyclic structure provides stability and unique reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cbz-amino)-1-oxaspiro[2.5]octane is unique due to its combination of a spirocyclic structure and a benzyl carbamate (Cbz) protecting group. This combination provides both stability and reactivity, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

benzyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(18-10-12-4-2-1-3-5-12)16-13-6-8-15(9-7-13)11-19-15/h1-5,13H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCNBIAQXNIGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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